

# Cinmethylin: A Technical Guide to its Chemical Structure and Synthesis

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Cinmethylin, a pre-emergent herbicide, possesses a unique chemical architecture centered around a 7-oxabicyclo[2.2.1]heptane core. This technical guide provides an in-depth exploration of its chemical structure, including its stereoisomeric properties, and a detailed examination of its synthesis. Both the synthesis of the commercially available racemic mixture and the stereoselective synthesis of its enantiomers are discussed, with comprehensive experimental protocols and quantitative data presented. This document is intended to serve as a valuable resource for researchers and professionals involved in herbicide development and chemical synthesis.

## **Chemical Structure of Cinmethylin**

**Cinmethylin** is a synthetic organic compound with the systematic IUPAC name rac-(1R,2S,4S)-1-methyl-4-(1-methylethyl)-2-((2-methylphenyl)methoxy)-7oxabicyclo[2.2.1]heptane.[1] Its chemical structure is characterized by a bicyclic ether core, which imparts significant rigidity to the molecule.

Key Structural Features:

Core Structure: A 7-oxabicyclo[2.2.1]heptane ring system.



- Substituents:
  - A methyl group at the C1 position.
  - An isopropyl group at the C4 position.
  - A 2-methylbenzyl ether group at the C2 position.
- Stereochemistry: Cinmethylin possesses three stereocenters at the C1, C2, and C4 positions of the bicyclic ring.[1] This gives rise to the possibility of several stereoisomers. The commercially produced cinmethylin is a racemic mixture of the exo-(+)- and exo-(-)- enantiomers.[1] The exo configuration refers to the stereochemistry of the 2-methylbenzyl ether substituent, which is oriented on the opposite side of the larger C1-C7-C4 bridge.

## **Physicochemical Properties**

A summary of the key physicochemical properties of **cinmethylin** is presented in the table below.

Property	Value	Reference	
Molecular Formula	C18H26O2	[2][3][4]	
Molecular Weight	274.40 g/mol	[2][3]	
CAS Number	87818-31-3	[2][3][4]	
Appearance	Colorless liquid	[5]	
Boiling Point	313 ±2°C	[5]	
Melting Point	-56 °C	[6]	

## **Synthesis of Cinmethylin**

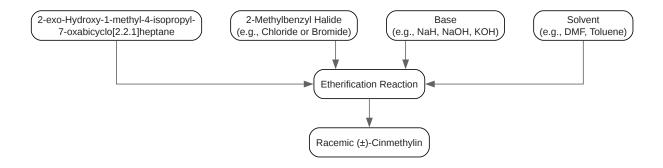
The synthesis of **cinmethylin** can be approached in two primary ways: the synthesis of the racemic mixture, which is the form used in commercial herbicide formulations, and the stereoselective synthesis of its individual enantiomers, which is crucial for studying their specific biological activities.



## Synthesis of Racemic (±)-Cinmethylin

The commercial synthesis of racemic **cinmethylin** involves the etherification of (±)-2-exo-hydroxy-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane with a 2-methylbenzyl halide.

Logical Flow of Racemic Cinmethylin Synthesis



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Caption: General workflow for the synthesis of racemic **cinmethylin**.

#### **Experimental Protocol:**

The following protocol is a generalized procedure based on information from various patents.

#### Materials:

- (±)-2-exo-hydroxy-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane
- 2-Methylbenzyl chloride or 2-methylbenzyl bromide (α-bromo-o-xylene)
- Base: Sodium hydride (NaH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)
- Solvent: N,N-Dimethylformamide (DMF) or Toluene
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)



- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

#### Procedure:

- Deprotonation: To a solution of (±)-2-exo-hydroxy-1-methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptane in an appropriate anhydrous solvent (e.g., DMF or toluene), add a suitable base (e.g., NaH, NaOH, or KOH) portion-wise at room temperature or under cooling. Stir the mixture until the deprotonation is complete.
- Etherification: To the resulting alkoxide solution, add 2-methylbenzyl chloride or bromide dropwise. The reaction mixture is then stirred at room temperature or heated to ensure the completion of the reaction.
- Work-up: After the reaction is complete, quench the reaction by carefully adding saturated aqueous NH<sub>4</sub>Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic layers are washed with water and brine, dried over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation to yield pure (±)cinmethylin.

#### Quantitative Data for Racemic Synthesis:

Base	Solvent	Yield	Reference
Sodium Hydroxide	Toluene	95.5%	[7]
Potassium Hydroxide	Toluene	85.1%	[7]

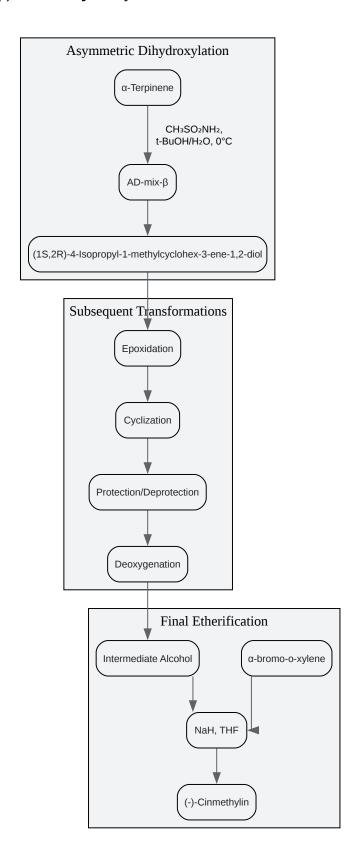
## Stereoselective Synthesis of (-)-Cinmethylin

The stereoselective synthesis of (-)-**cinmethylin** is achieved starting from the readily available monoterpene,  $\alpha$ -terpinene. A key step in this synthesis is the Sharpless asymmetric



dihydroxylation, which introduces the desired stereochemistry.

#### Signaling Pathway of (-)-Cinmethylin Synthesis





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Caption: Synthetic pathway for optically active (-)-cinmethylin.

Experimental Protocol for the Synthesis of (-)-Cinmethylin:

The following protocol is based on the work published by Ogawa et al.[2]

- 1. (1S,2R)-4-Isopropyl-1-methylcyclohex-3-ene-1,2-diol (4)
- To a solution of AD-mix-β (40.0 g) in tert-butanol (100 mL) and water (100 mL), add methanesulfonamide (2.69 g, 28.3 mmol).
- After stirring at 0°C for 10 minutes, add α-terpinene (5.10 mL, 28.3 mmol).
- Stir the mixture at 0°C for 17 hours.
- Add sodium sulfite (15.0 g) and stir for 30 minutes.
- Extract the mixture with ethyl acetate.
- The combined organic layers are dried over anhydrous magnesium sulfate and concentrated.
- Purify the residue by column chromatography to afford the diol.
- Yield: 67%
- Enantiomeric Excess (ee): 73%
- 2. (-)-Cinmethylin [(-)-1]
- To a solution of the final alcohol intermediate (120 mg, 0.71 mmol) in anhydrous tetrahydrofuran (THF) (33 mL), add sodium hydride (55% dispersion in mineral oil, 76.8 mg, 1.76 mmol).
- Stir the mixture at room temperature for 1 hour.
- Add α-bromo-o-xylene (0.19 mL, 1.4 mmol).



- Stir the mixture at room temperature for 19 hours.
- Dilute the reaction with saturated aqueous ammonium chloride solution.
- Extract the mixture three times with a hexane/ethyl acetate (4:1) solution.
- The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to give the crude product.
- Purification by column chromatography yields pure (-)-cinmethylin.

Quantitative Data for Stereoselective Synthesis:

Step	Product	Yield	Enantiomeric Excess (ee)	Reference
Sharpless Dihydroxylation	(1S,2R)-4- Isopropyl-1- methylcyclohex- 3-ene-1,2-diol	67%	73%	[2]
Final Etherification	(-)-Cinmethylin	Not specified in abstract	>99%	[3]

## Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of the herbicide **cinmethylin**. The molecule's 7-oxabicyclo[2.2.1]heptane core and its specific stereochemistry are key to its biological activity. The synthesis of both the commercial racemic mixture and the optically active enantiomers has been described, with detailed experimental protocols and quantitative data to aid in laboratory replication. The provided synthesis pathways and experimental details offer a solid foundation for researchers and professionals working on the development of novel herbicides and the optimization of synthetic routes for existing agrochemicals.



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